Methyl cyano(dinitro)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl cyano(dinitro)acetate is an organic compound with the molecular formula C4H3N3O4 It is a derivative of cyanoacetic acid, where the hydrogen atoms on the methylene group are replaced by nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl cyano(dinitro)acetate can be synthesized through the nitration of methyl cyanoacetate. The nitration process involves the introduction of nitro groups into the molecule, typically using a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of nitrating agents and the use of specialized equipment to ensure safety and efficiency. The product is then purified through recrystallization or distillation to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl cyano(dinitro)acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The cyano and nitro groups can participate in nucleophilic substitution reactions, leading to the formation of a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium borohydride can be used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with this compound under basic or acidic conditions to form substituted products.
Major Products Formed
The major products formed from these reactions include various substituted cyanoacetates, amino derivatives, and other functionalized compounds that can be further utilized in organic synthesis.
Scientific Research Applications
Methyl cyano(dinitro)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other materials that require specific functional groups for their properties.
Mechanism of Action
The mechanism of action of methyl cyano(dinitro)acetate involves its ability to participate in various chemical reactions due to the presence of reactive cyano and nitro groups. These groups can interact with molecular targets, leading to the formation of new bonds and the modification of existing ones. The pathways involved in these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
Methyl cyanoacetate: A simpler derivative without the nitro groups, used in similar applications but with different reactivity.
Ethyl cyanoacetate: Similar to methyl cyanoacetate but with an ethyl group instead of a methyl group, offering slightly different properties and reactivity.
Malononitrile: A related compound with two cyano groups, used in the synthesis of heterocyclic compounds and other organic molecules.
Uniqueness
Methyl cyano(dinitro)acetate is unique due to the presence of both cyano and nitro groups, which confer distinct reactivity and properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
CAS No. |
66901-55-1 |
---|---|
Molecular Formula |
C4H3N3O6 |
Molecular Weight |
189.08 g/mol |
IUPAC Name |
methyl 2-cyano-2,2-dinitroacetate |
InChI |
InChI=1S/C4H3N3O6/c1-13-3(8)4(2-5,6(9)10)7(11)12/h1H3 |
InChI Key |
GUCXWEKUDNMVRN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C#N)([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.